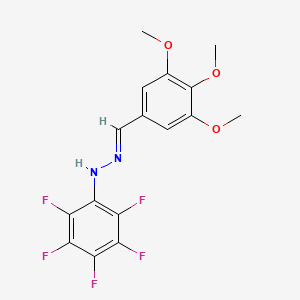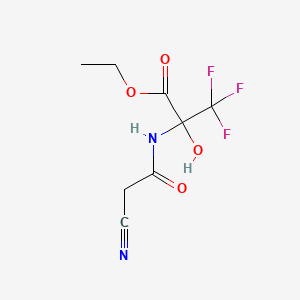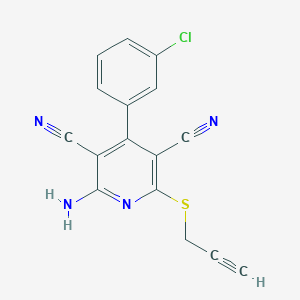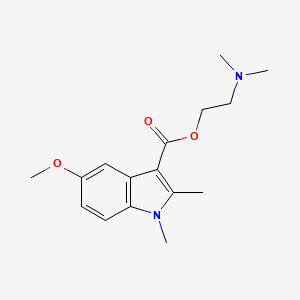![molecular formula C27H15NO5 B11524073 8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate](/img/structure/B11524073.png)
8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE involves several steps, typically starting with the preparation of intermediate compoundsReaction conditions may vary, but common methods include the use of catalysts, controlled temperatures, and specific solvents to facilitate the desired chemical transformations .
Chemical Reactions Analysis
8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles
Scientific Research Applications
8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including the inhibition or activation of certain pathways. The exact mechanism may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
8,13-DIOXO-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHEN-7-YL BENZOATE can be compared with similar compounds such as:
3-Methyl-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl acetate: This compound shares a similar core structure but differs in the functional groups attached.
8,13-dioxo-8,13-dihydro-4aH-5-oxa-14-azapentaphen-7-yl acetate: Another related compound with variations in the ester and ketone groups.
3-chloro-8,13-dioxo-13,14-dihydro-8H-naphtho[2,3-a]phenoxazin-7-yl benzoate: This compound includes a chlorine atom, which can significantly alter its chemical properties.
Properties
Molecular Formula |
C27H15NO5 |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(8,13-dioxo-14H-naphtho[2,3-a]phenoxazin-7-yl) benzoate |
InChI |
InChI=1S/C27H15NO5/c29-25-16-10-4-5-11-17(16)26(30)23-22(25)20(33-27(31)15-8-2-1-3-9-15)14-21-24(23)28-18-12-6-7-13-19(18)32-21/h1-14,28H |
InChI Key |
LJACJELARHLPEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C3C(=C4C(=C2)OC5=CC=CC=C5N4)C(=O)C6=CC=CC=C6C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11523994.png)
![4-oxo-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B11523997.png)

![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11524008.png)

![1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate](/img/structure/B11524021.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11524036.png)
![[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone](/img/structure/B11524041.png)
![[5-(4-Bromo-phenyl)-3-ethyl-5-hydroxy-4,5-dihydro-pyrazol-1-yl]-p-tolyl-methanone](/img/structure/B11524042.png)
![Ethyl {1,1,1,3,3,3-hexafluoro-2-[(3-methylpyridin-2-yl)amino]propan-2-yl}carbamate](/img/structure/B11524045.png)
![N-[(3E)-4-chloro-5-phenyl-3H-1,2-dithiol-3-ylidene]benzenesulfonamide](/img/structure/B11524055.png)
![1-(1,6,8-Triphenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl)ethanone](/img/structure/B11524062.png)

